molecular formula C8H9ClFN B123407 2-Chloro-6-fluorophenethylamine CAS No. 149488-93-7

2-Chloro-6-fluorophenethylamine

Cat. No.: B123407
CAS No.: 149488-93-7
M. Wt: 173.61 g/mol
InChI Key: NNEMMAAHBKHXLP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorophenethylamine is an organic compound with the molecular formula C8H9ClFN It is a derivative of phenethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorophenethylamine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate amine source. One common method is the reductive amination of 2-chloro-6-fluorobenzaldehyde using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method involves the use of 2-chloro-6-fluorophenylacetonitrile, which is reduced to the corresponding amine using hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorophenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-chloro-6-fluorobenzaldehyde, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Chloro-6-fluorophenethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorophenethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 2-Chloro-6-fluorophenethylamine.

    2-Chloro-6-fluorophenylacetonitrile: Another intermediate used in its synthesis.

    2-Chloro-6-fluorobenzylamine: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEMMAAHBKHXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370120
Record name 2-(2-Chloro-6-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-93-7
Record name 2-(2-Chloro-6-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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